4-cyano-2-fluoro-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide
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Overview
Description
“4-CYANO-2-FLUORO-N’~1~-{(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE” is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-CYANO-2-FLUORO-N’~1~-{(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE” typically involves the condensation of 4-cyano-2-fluorobenzohydrazide with an aldehyde or ketone containing a trifluoromethyl group. The reaction is usually carried out in the presence of a catalyst under reflux conditions. The reaction conditions may vary depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: Reduction reactions could target the cyano group or the hydrazide moiety.
Substitution: The fluorine atom and the cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “4-CYANO-2-FLUORO-N’~1~-{(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-fluorobenzohydrazide: A precursor in the synthesis of the target compound.
4-(Trifluoromethyl)benzaldehyde: Another precursor used in the synthesis.
Other hydrazides: Compounds with similar structures and potential biological activities.
Uniqueness
The uniqueness of “4-CYANO-2-FLUORO-N’~1~-{(E)-1-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE” lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other hydrazides.
Properties
Molecular Formula |
C16H9F4N3O |
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Molecular Weight |
335.25 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C16H9F4N3O/c17-14-7-11(8-21)3-6-13(14)15(24)23-22-9-10-1-4-12(5-2-10)16(18,19)20/h1-7,9H,(H,23,24)/b22-9+ |
InChI Key |
OVIRSWFMLOFLQB-LSFURLLWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=C(C=C2)C#N)F)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=C(C=C(C=C2)C#N)F)C(F)(F)F |
Origin of Product |
United States |
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